![molecular formula C10H12N2O3 B1277104 {[(Benzylamino)carbonyl]amino}acetic acid CAS No. 34582-41-7](/img/structure/B1277104.png)
{[(Benzylamino)carbonyl]amino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{[(Benzylamino)carbonyl]amino}acetic acid” is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 . It is used for proteomics research .
Synthesis Analysis
The synthesis of “this compound” or similar compounds often involves the Mannich reaction, a classical transformation for the synthesis of β-amino-carbonyl products . This reaction utilizes a non-enolizable aldehyde, a secondary amine, and an enolizable carbonyl compound as starting materials .Molecular Structure Analysis
The “this compound” molecule contains a total of 27 bonds. There are 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .Chemical Reactions Analysis
The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function). Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 208.21 and a molecular formula of C10H12N2O3 .Applications De Recherche Scientifique
Rotational Barriers and Carbonyl Group Geometry
- Study of Rotational Barriers : Research by Wiberg & Laidig (1987) analyzed the rotational barriers around C-O bonds in compounds like acetic acid, exploring the factors controlling geometry at a carbonyl group. This study is relevant for understanding the interactions in compounds similar to "{[(Benzylamino)carbonyl]amino}acetic acid", such as amides (Wiberg & Laidig, 1987).
Antimicrobial and Antifungal Properties
- Anti-leishmanial and Anti-fungal Effects : A 2011 study by Khan et al. explored the anti-leishmanial and anti-fungal impacts of compounds including those with structures similar to "this compound". This suggests potential applications in developing antimicrobial treatments (Khan et al., 2011).
Synthesis and Racemization Studies
- Asymmetric Transformation and Racemization : Hongo, Yamada, & Chibata (1981) studied the asymmetric transformation of N-acylamino acids, contributing to the understanding of racemization processes in similar compounds (Hongo, Yamada, & Chibata, 1981).
Catalysis and Chemical Synthesis
- Catalytic Processes : Research by Periana et al. (2003) on catalytic oxidative condensation, which is important for understanding the synthesis of acetic acid from methane, could provide insights into similar catalytic processes involving "this compound" derivatives (Periana et al., 2003).
Unnatural Amino Acid Synthesis
- Synthesis of Novel Amino Acids : Pascal et al. (2000) demonstrated the synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), an unnatural amino acid, which may have parallels with the synthesis of "this compound" (Pascal et al., 2000).
Acetic Acid Synthesis and Applications
- Acetic Acid Synthesis Review : Budiman et al. (2016) reviewed the synthesis of acetic acid from various feedstocks, including discussions on catalytic systems and applications, which is relevant for the understanding of the synthesis and application of similar compounds (Budiman et al., 2016).
Flavor Generation in Food
- Flavor Generation in Cheese : Griffith & Hammond (1989) investigated how carbonyl-amino acid complexes generate flavors in cheese, which may provide insights into the use of "this compound" in flavor chemistry (Griffith & Hammond, 1989).
Mécanisme D'action
Target of Action
The primary target of {[(Benzylamino)carbonyl]amino}acetic acid is the Chymotrypsin-like elastase family member 1 . This enzyme plays a crucial role in various biological processes, including protein degradation and regulation of cellular functions .
Mode of Action
It is known that the compound interacts with its target enzyme, possibly inhibiting its activity . This interaction may lead to changes in the enzyme’s function, affecting the biochemical pathways it is involved in .
Biochemical Pathways
Given its target, it may influence pathways involving protein degradation and cellular function regulation .
Result of Action
Given its potential inhibitory effect on the chymotrypsin-like elastase family member 1, it may influence protein degradation and cellular function regulation .
Analyse Biochimique
Biochemical Properties
{[(Benzylamino)carbonyl]amino}acetic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often involve the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor, influencing the enzyme’s activity and the overall metabolic pathway .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules like kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Beyond this range, this compound may cause cytotoxicity, oxidative stress, and other detrimental effects on cellular health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in amino acid and protein metabolism. These interactions can lead to changes in the concentration of specific metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biological activity and efficacy, as its accumulation in specific tissues or organelles may enhance or inhibit its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound reaches its intended site of action, where it can interact with target biomolecules and exert its biochemical effects .
Propriétés
IUPAC Name |
2-(benzylcarbamoylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(14)7-12-10(15)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)(H2,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIKEWSJMTUEKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429321 |
Source


|
| Record name | N-(Benzylcarbamoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34582-41-7 |
Source


|
| Record name | N-(Benzylcarbamoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
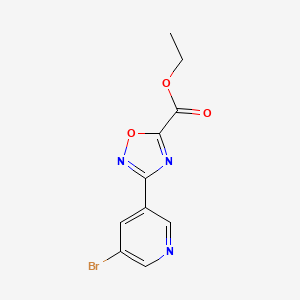
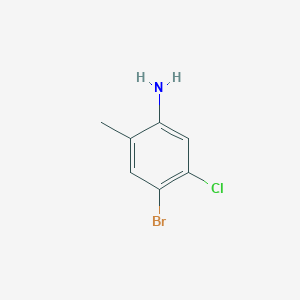

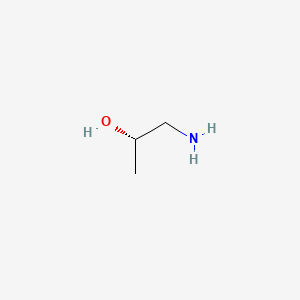
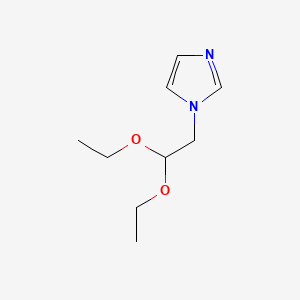
![5-Benzyl-1-vinyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B1277032.png)
![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)

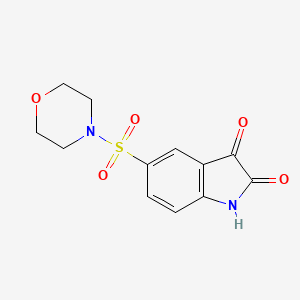
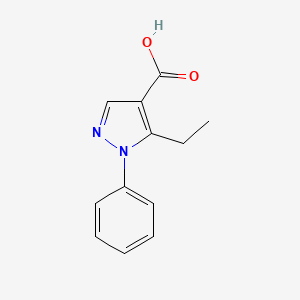
![7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one](/img/structure/B1277053.png)



